Cas no 2229432-97-5 (2-fluoro-1-5-(trifluoromethyl)thiophen-2-ylethan-1-ol)

2-fluoro-1-5-(trifluoromethyl)thiophen-2-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-1-5-(trifluoromethyl)thiophen-2-ylethan-1-ol
- 2229432-97-5
- EN300-1972540
- 2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol
-
- インチ: 1S/C7H6F4OS/c8-3-4(12)5-1-2-6(13-5)7(9,10)11/h1-2,4,12H,3H2
- InChIKey: RNSHBFYFRXRZII-UHFFFAOYSA-N
- SMILES: S1C(C(F)(F)F)=CC=C1C(CF)O
計算された属性
- 精确分子量: 214.00754863g/mol
- 同位素质量: 214.00754863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 48.5Ų
2-fluoro-1-5-(trifluoromethyl)thiophen-2-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972540-0.05g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1972540-2.5g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1972540-5.0g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 5g |
$5995.0 | 2023-05-23 | ||
Enamine | EN300-1972540-0.1g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1972540-0.5g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1972540-1.0g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 1g |
$2068.0 | 2023-05-23 | ||
Enamine | EN300-1972540-10.0g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 10g |
$8889.0 | 2023-05-23 | ||
Enamine | EN300-1972540-0.25g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1972540-1g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 1g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1972540-5g |
2-fluoro-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |
2229432-97-5 | 5g |
$3687.0 | 2023-09-16 |
2-fluoro-1-5-(trifluoromethyl)thiophen-2-ylethan-1-ol 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-fluoro-1-5-(trifluoromethyl)thiophen-2-ylethan-1-olに関する追加情報
Compound CAS No. 2229432-97-5: A Comprehensive Overview
The compound with CAS No. 2229432-97-5, also known as 2-fluoro-1-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-ol, is a highly specialized organic molecule with unique chemical properties. This compound has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and environmental chemistry due to its versatile structure and potential applications. The molecule consists of a thiophene ring substituted with a trifluoromethyl group at the 5-position and a fluoro-substituted ethanol group at the 2-position, making it a valuable building block for various chemical syntheses.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery, particularly in the development of anti-cancer agents. The presence of the trifluoromethyl group in this compound introduces electron-withdrawing effects, which can enhance the molecule's stability and reactivity. This makes it an ideal candidate for exploring new therapeutic targets. For instance, researchers have reported that analogs of this compound exhibit promising anti-proliferative activity against several cancer cell lines, suggesting its potential role in oncology.
In addition to its pharmacological applications, 2-fluoro-1-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-ol has been investigated for its electronic properties. The thiophene ring is known for its aromaticity and conjugation capabilities, which are advantageous in the design of organic semiconductors and optoelectronic devices. Recent advancements in materials science have demonstrated that incorporating such fluorinated thiophene derivatives into polymer frameworks can significantly improve charge transport properties, paving the way for more efficient solar cells and light-emitting diodes (LEDs).
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and oxidation processes. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is readily available for various applications. Moreover, the use of environmentally friendly solvents and catalysts in these syntheses aligns with current green chemistry trends, making this compound not only effective but also sustainable.
From an environmental perspective, understanding the fate and transport of CAS No. 2229432-97-5 in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is essential for assessing its potential impact on ecosystems. Regulatory agencies are increasingly focusing on such assessments to ensure that chemicals like this are used responsibly and do not pose risks to human health or the environment.
In conclusion, compound CAS No. 2229432-97-5, or 2-fluoro-1-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-ol, represents a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within pharmaceuticals, materials science, and environmental chemistry.
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